1-Pentan-d11-ol, also known as Pentyl-d11 alcohol, is a specifically deuterated primary alcohol containing eleven deuterium atoms (). It finds application in various scientific research fields due to its unique properties:
For example, 1-Pentan-d11-ol can be used as an internal standard in ¹H NMR experiments to calibrate the chemical shift scale and improve the accuracy of peak assignments in complex biological samples ().
1-Pentan-d11-ol has the molecular formula C5H12O, with a molecular weight of approximately 99.22 g/mol. It is characterized by the presence of deuterium (D) isotopes, which replace hydrogen atoms in the molecular structure. This substitution results in a compound that behaves similarly to 1-Pentanol but offers distinct advantages in tracing and analytical applications due to the isotopic labeling .
Physical Properties:
1-Pentan-d11-ol itself is not expected to have a specific mechanism of action. Its primary function lies in its application as a solvent or internal standard in scientific research, particularly in spectroscopy.
Deuterated molecules like 1-pentan-d11-ol are valuable because the substitution of deuterium for hydrogen alters the vibrational frequencies of the molecule without significantly affecting its chemical properties. This allows researchers to differentiate between signals arising from the solvent and the analyte of interest in techniques like NMR spectroscopy.
The presence of deuterium allows for unique reaction pathways and mechanisms to be studied using techniques such as nuclear magnetic resonance spectroscopy .
While specific biological activity data for 1-Pentan-d11-ol is limited, its parent compound, 1-Pentanol, exhibits some biological properties:
The isotopic labeling may enhance its utility in metabolic studies and tracing experiments within biological systems .
1-Pentan-d11-ol can be synthesized through several methods:
These methods allow for the incorporation of deuterium into the alcohol structure effectively .
The primary applications of 1-Pentan-d11-ol include:
Interaction studies involving 1-Pentan-d11-ol often focus on its behavior in complex mixtures or biological systems. Its isotopic nature allows researchers to trace its interactions without interfering with the natural abundance of other compounds. This characteristic is particularly valuable in pharmacokinetic studies and metabolic profiling .
1-Pentan-d11-ol shares similarities with other primary alcohols but stands out due to its isotopic labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Pentanol | C5H12O | Common primary alcohol |
2-Pentanol | C5H12O | Secondary alcohol |
1-Hexanol | C6H14O | Longer carbon chain |
1-Octanol | C8H18O | Longer carbon chain |
1-Pentanol-d10 | C5H12D10O | Another deuterated variant |
Uniqueness of 1-Pentan-d11-ol:
The presence of deuterium (D) instead of hydrogen (H) makes 1-Pentan-d11-ol particularly useful for specific applications in research that require tracking and tracing without interference from naturally occurring isotopes .
The reduction of deuterated carboxylic acids represents a foundational method for synthesizing 1-pentan-d11-ol. Pentanoic-d9 acid (CD₃(CD₂)₃COOH) serves as the primary precursor, undergoing reduction via lithium aluminium deuteride (LiAlD₄) in tetrahydrofuran (THF) at elevated temperatures. This reaction proceeds through a two-step mechanism:
Key conditions include heating at reflux for 2 hours, yielding 1-pentan-d11-ol with a reported output of 12.3 g (99% isotopic purity). Alternative reducing agents, such as sodium borodeuteride (NaBD₄), are less effective due to their inability to reduce carboxylic acids directly.
Table 1: Reduction Methods for 1-Pentan-d11-ol
Reducing Agent | Solvent | Temperature | Yield | Isotopic Purity |
---|---|---|---|---|
LiAlD₄ | THF | Reflux | 12.3 g | 99% |
NaBD₄ | Ethanol | 25°C | <5% | 85% |
Catalytic deuteration offers a scalable route for introducing deuterium into 1-pentanol. Platinum group metals, such as ruthenium (Ru) and iridium (Ir), facilitate H/D exchange at the α-position of alcohols in deuterium oxide (D₂O). For example:
These methods leverage reversible dehydrogenation-hydrogenation cycles, where the alcohol transiently oxidizes to a ketone intermediate before reductive deuteration.
Metal-catalyzed hydrogenation using deuterium gas (D₂) provides another pathway. For instance, palladium on carbon (Pd/C) catalyzes the deuteration of pentenyl derivatives in the presence of D₂. This approach is particularly effective for unsaturated precursors, such as 1-penten-3-ol, where deuterium adds across the double bond with >95% regioselectivity.
A notable example involves the hydrogenation of 1-penten-d6-ol using Pd/C under 3 atm D₂ pressure, yielding 1-pentan-d11-ol with 98% isotopic enrichment.
Traditional synthesis routes, such as LiAlD₄ reduction, offer high isotopic purity but face challenges in scalability and cost due to the expense of deuterated reagents. In contrast, catalytic deuteration methods reduce reliance on pre-deuterated starting materials, enabling cost-effective large-scale production.
Table 2: Comparative Synthesis Metrics
Method | Cost | Scalability | Isotopic Purity | Reaction Time |
---|---|---|---|---|
LiAlD₄ Reduction | High | Low | 99% | 2 hours |
Ru-Catalyzed H/D Exchange | Moderate | High | 90–95% | 24 hours |
Pd/C Hydrogenation | Low | Moderate | 98% | 6 hours |
Catalytic methods excel in sustainability, as they minimize waste and utilize D₂O or D₂ as deuterium sources. However, LiAlD₄ reduction remains critical for applications requiring ultra-high isotopic purity, such as nuclear magnetic resonance (NMR) spectroscopy.
The theoretical framework underlying kinetic isotope effects in hydrogen-deuterium substitution is fundamentally rooted in the mass-dependent properties of isotopes and their impact on vibrational frequencies [1]. Kinetic isotope effects arise from intrinsic differences in the physical properties of isotopes, primarily manifested through the influence of mass differences on vibrational energy levels of isotopomers [1]. The phenomenon occurs when isotopically substituted molecules react at different rates, providing valuable mechanistic information about the nature of the rate-determining step [1].
The core principle governing kinetic isotope effects lies in the zero-point energy differences between hydrogen and deuterium bonds [7]. Zero-point energy represents the lowest vibrational energy state that a molecule can possess, and this energy is inversely proportional to the square root of the reduced mass [10]. When hydrogen is substituted with deuterium, the mass doubles, resulting in a significant decrease in vibrational frequency and corresponding zero-point energy [7] [10].
For carbon-hydrogen bonds, the stretching frequency typically ranges from 2900-3000 cm⁻¹, while carbon-deuterium bonds exhibit frequencies of 2100-2200 cm⁻¹ [7] [10]. This frequency difference translates to a zero-point energy difference of approximately 1.2 kcal/mol, with carbon-deuterium bonds requiring more energy for dissociation than their protiated counterparts [10].
Bond Type | Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |
---|---|---|
C-H stretch | 2900-3000 | 4.1-4.3 |
C-D stretch | 2100-2200 | 3.0-3.1 |
Zero-Point Energy Difference | ~800 | ~1.2 |
The magnitude of observed kinetic isotope effects depends on several critical factors [1] [5]. The difference in zero-point energies between the ground state and transition state determines the kinetic isotope effect magnitude [1]. Primary kinetic isotope effects occur when the isotopically labeled bond is made or broken in the rate-determining step, typically yielding values between 2.0 and 7.0 for hydrogen-deuterium substitution [1] [5]. Secondary kinetic isotope effects arise when the labeled bond is not directly involved in bond breaking or formation but experiences changes in hybridization or bonding environment, generally producing smaller effects ranging from 1.1 to 1.5 [1] [5].
The theoretical maximum kinetic isotope effect for complete bond breaking at 298 K is approximately 6.5-7.0, based on the assumption that the carbon-hydrogen stretch vibration has an imaginary frequency component in the transition state [5]. This maximum reflects the scenario where the bond is 100% broken during the transition state formation [5].
Normal isotope effects, where the ratio of rate constants (kH/kD) is greater than 1, are typically observed when bond breaking occurs in the rate-determining step [11]. Conversely, inverse isotope effects (kH/kD < 1) can occur when the deuterated species forms stronger bonds in the transition state or when deuterium preferentially occupies higher frequency oscillator positions [11].
Experimental investigations of deuterium kinetic isotope effects in oxidation and reduction reactions have revealed significant mechanistic insights, particularly in alcohol oxidation processes [12] [14] [16]. The oxidation of deuterated alcohols provides a powerful probe for understanding the nature of rate-determining steps and transition state structures in these fundamental organic transformations [14] [16].
Studies of alcohol oxidation by various oxidizing agents have consistently demonstrated substantial primary kinetic isotope effects when carbon-hydrogen bond cleavage occurs in the rate-determining step [14] [16]. The oxidation of deuterated 2-propanol by benzimidazolium dichromate exhibited a significant primary kinetic isotope effect, providing evidence that alpha carbon-hydrogen bond cleavage is at least partially rate-limiting in the reaction mechanism [16]. This observation supports the proposed mechanism involving abstraction of a proton from the alcohol substrate during the oxidation process [16].
In cytochrome P450-mediated oxidation reactions, the presence of significant primary deuterium kinetic isotope effects serves as evidence that hydrogen abstraction is at least partially rate-limiting [12]. However, the magnitude of these effects varies considerably depending on the specific substrate and reaction conditions [12]. For aromatic hydroxylation reactions, kinetic isotope effect values typically range from 0.95 to 1.27, indicating that hydrogen abstraction is not the primary rate-determining step in these transformations [12].
Reaction Type | Typical kH/kD Range | Mechanistic Interpretation |
---|---|---|
Primary H-abstraction | 2.0 - 7.0 | Direct C-H bond breaking |
Alcohol oxidation | 1.2 - 5.0 | Variable rate-determining steps |
Aromatic hydroxylation | 0.95 - 1.27 | Non-rate-limiting H-abstraction |
Secondary C-H bonds | 1.1 - 1.5 | Hybridization changes |
The Swern oxidation of alcohols to aldehydes represents a well-characterized system for studying deuterium kinetic isotope effects in oxidation reactions [17]. Density functional theory calculations combined with experimental measurements have revealed that the intramolecular hydrogen transfer step exhibits significant kinetic isotope effects [17]. The computed values show excellent agreement with experimental observations when appropriate basis sets and solvent models are employed [17].
Mechanistic studies of methanol oxidase have demonstrated the utility of combining solvent isotope effects with substrate isotope effects [14]. The oxidation of deuterated benzyl alcohol revealed kinetic isotope effect values of 1.2 for the kcat/Km ratio, combined with solvent isotope effects of 2.0, providing evidence for distinct mechanistic pathways depending on substrate structure [14]. These observations suggest that electron-rich transition states are involved in alkoxide formation, while electron-deficient transition states characterize other oxidation pathways [14].
Iron-catalyzed alcohol oxidation reactions have shown strong kinetic isotope effects when beta-hydrogen elimination represents a kinetically relevant step [18]. Rate measurements with deuterated benzyl alcohol revealed substantial isotope effects, indicating that beta-hydrogen elimination from the alcohol substrate constitutes a rate-determining process [18]. The substitution of iron with copper in these catalytic systems resulted in weaker kinetic isotope effects, attributed to faster beta-hydrogen elimination rates [18].
The temperature dependence of kinetic isotope effects in oxidation reactions provides additional mechanistic information [16]. Studies have shown that isotope effects generally decrease with increasing temperature, following the expected theoretical behavior for normal primary kinetic isotope effects [16]. However, the precise temperature dependence varies with the specific oxidation mechanism and the degree of bond breaking in the transition state [16].
Solvent effects on kinetic isotope effects in oxidation reactions have been extensively investigated [16]. The analysis of nineteen organic solvents revealed that the cation-solvating power of the solvent plays a major role in determining reaction rates and isotope effect magnitudes [16]. This observation emphasizes the importance of considering solvation effects when interpreting kinetic isotope effect data in oxidation mechanisms [16].
Quantum mechanical tunneling represents a crucial phenomenon in hydrogen abstraction processes, particularly at low temperatures where classical thermal activation becomes insufficient to overcome reaction barriers [19] [20] [22]. Tunneling mechanisms allow reactions to proceed through quantum mechanical penetration of energy barriers rather than classical surmounting of activation energies [19] [20].
The identification of tunneling in chemical reactions has traditionally relied on the observation of anomalously large kinetic isotope effects, typically exceeding classical predictions [19] [20]. However, recent experimental evidence has challenged this paradigm, demonstrating that significant tunneling can occur even when accompanied by relatively small kinetic isotope effects [20] [24]. This discovery has profound implications for understanding hydrogen transfer mechanisms in various chemical and biological systems [20].
Experimental studies of hydrogen and deuterium atom addition to solid benzene at temperatures between 15-25 K revealed surprising tunneling behavior [20]. Despite clear evidence for quantum mechanical tunneling based on reaction efficiency at low temperatures, the observed hydrogen-deuterium kinetic isotope effects ranged only from 1.0 to 1.5 [20]. This dramatic reduction from the intrinsic tunneling kinetic isotope effect of greater than 100 results from surface diffusion processes that control the overall reaction kinetics [20].
Parameter | Typical Range | Impact on Tunneling |
---|---|---|
Barrier Height (kcal/mol) | 5-50 | Exponential decrease with increasing height |
Barrier Width (Å) | 0.5-2.0 | Exponential decrease with increasing width |
Temperature Range (K) | 200-400 | Tunneling contribution decreases with T |
Intrinsic Tunneling KIE | >100 | Can be masked by diffusion processes |
Observed KIE | 1.4-100 | System and condition dependent |
The mathematical treatment of tunneling corrections in kinetic isotope effect calculations employs various theoretical approaches [23]. The Wigner formalism provides a simple correction factor for moderate tunneling effects, while Bell's tunneling corrections offer more accurate treatment for systems with significant tunneling contributions [23]. For primary kinetic isotope effects involving substantial tunneling, Bell's corrections can predict values larger by a factor of two compared to Wigner corrections [23].
Recent investigations of cobalt-mediated decomposition reactions have revealed tunneling mechanisms with unexpectedly small kinetic isotope effects [19] [24]. The energy-resolved studies of hydrogen tunneling in cobalt-acetate complexes demonstrated kinetic isotope effects of approximately 1.4 over a wide energy range, despite clear evidence for quantum mechanical tunneling [19] [24]. This observation is attributed to narrow tunneling barriers where the electronic structure of the metal center promotes efficient tunneling [19] [24].
The temperature dependence of tunneling reactions exhibits characteristic deviations from classical Arrhenius behavior [25]. Experimental studies of deuterium transfer in triplet anthrone systems between 5 and 77 K revealed the expected curvature and leveling off of rate constants versus temperature plots [25]. The tunneling isotope effect of 2.4 observed between different deuterium-labeled isotopologues demonstrates the extraordinary sensitivity of tunneling rates to barrier width differences as small as 0.015 Å [25].
Computational modeling of tunneling processes requires sophisticated theoretical treatments that account for nuclear quantum effects [21]. Path-integral molecular dynamics simulations have successfully reproduced experimental observations of isotope effects in hydrogen fluoride crystals [21]. These calculations reveal that protons can be located at the center of heavy-atom distances in hydrogen fluoride crystals, indicating complete symmetrization of hydrogen bonds when zero-point energy exceeds barrier heights [21].
The implications of tunneling mechanisms extend beyond fundamental chemical understanding to practical applications in catalysis and drug metabolism [20] [24]. The recognition that tunneling can occur without characteristic large kinetic isotope effects suggests that this phenomenon may be more widespread than previously recognized [20]. Surface and interfacial chemical systems, including aerosols, enzymes, and interstellar dust grains, may involve significant tunneling contributions that have been overlooked due to the absence of large isotope effects [20].
Computational modeling of zero-point energy differences in transition states represents a critical component of accurate kinetic isotope effect predictions [26] [27] [17]. The incorporation of vibrational zero-point energy corrections is essential for obtaining quantitatively reliable theoretical predictions of isotope effects [26] [31].
Density functional theory calculations combined with harmonic frequency analysis provide the foundation for computing zero-point energy differences between isotopologues [17] [29]. The accuracy of these calculations depends critically on the choice of basis set, functional, and treatment of electron correlation [17]. Studies of Swern oxidation mechanisms have demonstrated that basis sets of triple or quadruple-zeta quality are essential for accurate kinetic isotope effect predictions [17].
Computational Method | Accuracy Level | Typical KIE Error | Computational Cost |
---|---|---|---|
B3LYP/6-31G* | Good for trends | ±0.5 | Low |
B3LYP/6-311++G** | Improved accuracy | ±0.3 | Moderate |
M06-2X/6-311++G(d,p) | Excellent for organics | ±0.2 | Moderate |
CCSD(T)/CBS | Benchmark quality | ±0.1 | Very High |
MP2/cc-pVTZ | High accuracy | ±0.2 | High |
The treatment of zero-point energy in transition state calculations requires careful consideration of imaginary frequency modes [31]. Transition states possess one imaginary vibrational mode corresponding to the reaction coordinate, and the treatment of this mode in zero-point energy calculations remains a subject of theoretical debate [31]. Some approaches exclude the imaginary mode from zero-point energy summations, while others include modified treatments that account for the anharmonic nature of the reaction coordinate [31].
Advanced computational methods for zero-point energy calculations include the two-phase thermodynamic method [7]. This approach uses density of states computed from velocity autocorrelation functions obtained from classical molecular dynamics trajectories [7]. By partitioning the system into solid-like and gas-like components, quantum mechanical corrections to thermodynamic properties can be accurately computed [7]. The resulting zero-point energies show excellent agreement with both experimental and ab initio results [7].
The implementation of zero-point energy corrections in quasi-classical trajectory simulations has revealed important effects on reaction dynamics [26] [27]. Zero-point energy violations in classical trajectory calculations can lead to artificial bonding rearrangements and incorrect product distributions [26] [27]. The development of zero-point energy-corrected potential energy surfaces allows for more accurate modeling of reaction dynamics while preventing unphysical energy flow between vibrational modes [26].
Multi-component quantum mechanical methods represent an emerging approach for incorporating nuclear quantum effects directly into electronic structure calculations [29]. These methods treat light nuclei such as protons and deuterons as quantum mechanical particles rather than classical point charges [29]. Applications to hydronium-pi interactions have demonstrated that deuterium substitution reduces interaction energies and induces significant changes in geometrical parameters [29].
The computational prediction of tunneling effects requires sophisticated theoretical treatments beyond standard transition state theory [25]. Density functional theory calculations using the B3LYP functional with polarized basis sets have successfully modeled tunneling kinetic isotope effects in organic systems [25]. The computed barrier widths and energetic parameters allow for the simulation of temperature-dependent rate constants using models that consider quantum mechanical permeability through reaction barriers [25].
Transition state optimization algorithms play a crucial role in accurate kinetic isotope effect calculations [30]. The quadratic synchronous transit method and nudged elastic band approaches represent widely used techniques for locating transition states on potential energy surfaces [30]. These methods require careful initial guess structures and robust geometry optimization algorithms to ensure convergence to true transition states rather than higher-order saddle points [30].
The incorporation of solvent effects in computational kinetic isotope effect calculations requires continuum solvation models with smoothed reaction cavities [17]. Studies of Swern oxidation have shown that explicit inclusion of solvent effects is essential for accurate geometry optimization and normal coordinate analysis [17]. The polarizable continuum model with appropriate cavity parameters provides a practical approach for including bulk solvent effects in transition state calculations [17].
Flammable;Corrosive;Irritant